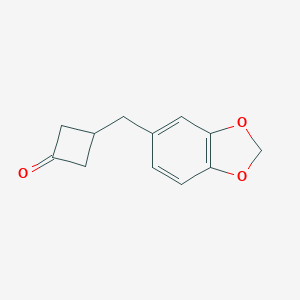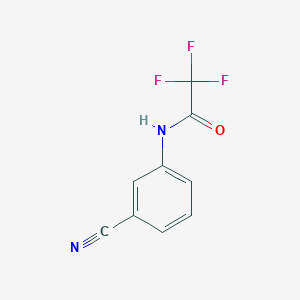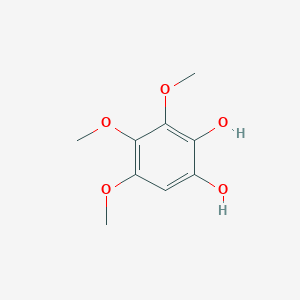
4-オキソ-1,4-ジヒドロピリジン-2,6-ジカルボン酸一水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate has a wide range of scientific research applications:
作用機序
Target of Action
Chelidamic acid, also known as 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate, is a trianionic chelating agent . It effectively coordinates with many metal ions , making it a potent inhibitor of enzymes that require metal ions for their activity. One such enzyme is glutamate decarboxylase , which plays a crucial role in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).
Mode of Action
Chelidamic acid interacts with its targets through a process known as chelation . This involves the formation of multiple bonds between the chelidamic acid and a metal ion, effectively “wrapping” the ion and altering its chemical behavior. This can inhibit the function of enzymes that rely on these metal ions, such as glutamate decarboxylase .
Biochemical Pathways
By inhibiting glutamate decarboxylase, chelidamic acid can affect the GABAergic pathway . This pathway is responsible for the production of GABA, an inhibitory neurotransmitter that plays a key role in neuronal excitability. Disruption of this pathway can have significant effects on neurological function.
Pharmacokinetics
The compound’s solubility in 1 m nh4oh solution suggests that it may be well-absorbed in the gastrointestinal tract. Its ability to form chelates with metal ions could also influence its distribution within the body.
Result of Action
The inhibition of glutamate decarboxylase by chelidamic acid can lead to decreased levels of GABA . This can result in increased neuronal excitability, potentially leading to neurological disorders such as epilepsy.
Action Environment
Environmental factors can influence the action, efficacy, and stability of chelidamic acid. For example, the presence of metal ions in the body can affect the compound’s ability to form chelates and thus its biological activity . Additionally, factors such as pH can influence the protonation state of chelidamic acid , which may affect its solubility and absorption.
生化学分析
Biochemical Properties
Chelidamic acid monohydrate interacts with various enzymes and proteins. It is among the most potent of the tested “conformationally restricted glutamate analogs” as an inhibitor of glutamate decarboxylase . This suggests that it has a significant role in biochemical reactions involving this enzyme.
Cellular Effects
Chelidamic acid monohydrate has been shown to have effects on various types of cells and cellular processes. For instance, gallium (III) complexes with chelidamic acid were tested to demonstrate the cytotoxicity effect and anti-proliferative activity on human breast cancer cells .
Molecular Mechanism
The molecular mechanism of action of chelidamic acid monohydrate involves its interactions with biomolecules and changes in gene expression. It effectively coordinates with many metal ions , which could lead to changes in the activity of enzymes and other proteins.
Dosage Effects in Animal Models
The effects of chelidamic acid monohydrate can vary with different dosages in animal models. For example, oral administration of vanadium (V) complexes with chelidamic acid effectively lowered both the hyperglycemia and hyperlipidemia of diabetes
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate involves the reaction of ethyl thioacetate with alkyl amines to produce white leucine . Another method is the Barbier base method, which involves the reaction of alkyl halides with ammonia or amines to generate white leucine .
Industrial Production Methods
The industrial production of 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate undergoes various types of chemical reactions, including protonation, complexation with metal ions, and inhibition of enzymes .
Common Reagents and Conditions
Protonation: The compound undergoes three successive protonation steps, with the protonation constants calculated as 10.74, 3.22, and 1.63.
Major Products Formed
類似化合物との比較
4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate is unique due to its potent inhibitory effect on glutamate decarboxylase and its ability to form stable complexes with metal ions . Similar compounds include:
2,6-Pyridinedicarboxylic acid: A precursor to chelidamic acid with similar coordination properties.
4-Hydroxypyridine-2,6-dicarboxylic acid: Another derivative with hydroxyl groups that enhance its chelating ability.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
特性
IUPAC Name |
4-oxo-1H-pyridine-2,6-dicarboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h1-2H,(H,8,9)(H,10,11)(H,12,13);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGPHFVJWBKEDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)C(=O)O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486644 |
Source


|
| Record name | 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199926-39-1 |
Source


|
| Record name | 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the potential applications of metallo-supramolecular polymers incorporating chelidamic acid derivatives as ligands?
A: Chelidamic acid derivatives, like the bis-tridentate ligand with 2,6-bis(phenylamide)pyridine moieties (L1), can be used to synthesize metallo-supramolecular polymers with transition metal ions such as iron (II), ruthenium (II), or nickel (II). [] These polymers exhibit interesting electrochemical properties, including reversible redox behavior attributed to the metal centers. [] For example, the iron (II) containing polymer (PolyFeL1) displays reversible electrochromism, switching between orange and brown colors upon application of specific voltages. [] This property makes these polymers promising candidates for applications in electrochromic devices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)

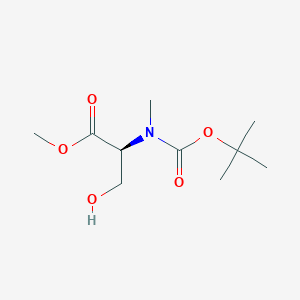

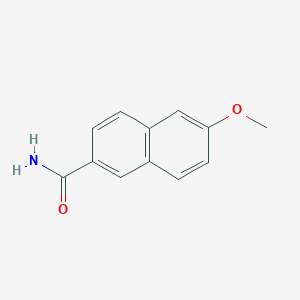



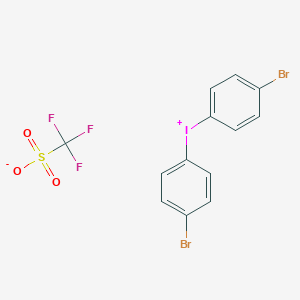
![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)
